molecular formula C9H9ClN2O B1603428 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole CAS No. 876316-48-2

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole

Cat. No. B1603428
M. Wt: 196.63 g/mol
InChI Key: DZUIHVJDKDNADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole, also known as CMFP, is a heterocyclic compound that has been studied extensively in the scientific community. This compound has been found to have a wide range of applications in both laboratory experiments and scientific research. In

Mechanism Of Action

The mechanism of action of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is believed to involve the inhibition of CYP2C9, an enzyme involved in the metabolism of drugs. 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole binds to the active site of CYP2C9, preventing it from catalyzing the metabolism of drugs. This inhibition of CYP2C9 can lead to increased levels of drugs in the body, which can have both beneficial and adverse effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole depend on the drug that it is used in conjunction with. In general, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can increase the levels of drugs in the body, which can lead to increased efficacy of the drug, as well as increased side effects. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can increase the risk of drug-drug interactions, as it can inhibit the metabolism of multiple drugs.

Advantages And Limitations For Lab Experiments

The primary advantage of using 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole in laboratory experiments is its ability to inhibit CYP2C9, which can be useful for studying the activity of drugs and their mechanisms of action. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is relatively inexpensive and easy to synthesize. The primary limitation of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is its potential to increase the risk of drug-drug interactions, which can be dangerous for patients taking multiple drugs.

Future Directions

The future directions for research involving 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole include studying the effects of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole on the metabolism of other drugs, such as those metabolized by CYP3A4. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole could be used to study the mechanisms of action of drugs, as well as to identify potential drug-drug interactions. Finally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole could be used to study the effects of CYP2C9 inhibition on the pharmacokinetics and pharmacodynamics of drugs.

Scientific Research Applications

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has been used in a variety of scientific research applications, including its use as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) in the metabolism of drugs. It has also been used as a tool to study the role of CYP2C9 in the metabolism of drugs and to identify potential drug-drug interactions. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has been used to study the activity of other enzymes, such as CYP3A4, and to study the mechanism of action of drugs.

properties

IUPAC Name

3-(chloromethyl)-5-(furan-2-yl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUIHVJDKDNADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594558
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole

CAS RN

876316-48-2
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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